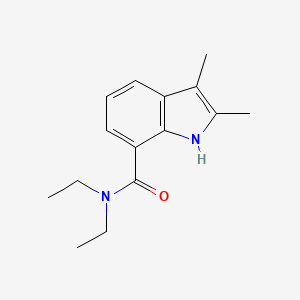![molecular formula C13H18N2O2 B7538730 N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was initially developed as a drug candidate for the treatment of viral infections, but its anti-tumor properties were discovered during preclinical studies.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to stimulate the production of cytokines and chemokines, which can recruit immune cells to the tumor site. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide also appears to selectively target tumor blood vessels, leading to their destruction and subsequent tumor necrosis.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to induce a range of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to increase the levels of pro-inflammatory cytokines and chemokines, as well as activate immune cells such as natural killer cells and dendritic cells. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been shown to induce apoptosis and autophagy in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been extensively studied in preclinical models, providing a wealth of data on its anti-tumor properties. However, N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has several limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been shown to have variable efficacy in different tumor models, which can make it challenging to evaluate its potential as a cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide. One area of interest is the development of novel formulations or delivery methods that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide treatment. Additionally, there is ongoing research to better understand the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide and to identify potential combination therapies that can enhance its anti-tumor effects.
Synthesemethoden
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide can be synthesized through a multi-step process starting from 2,3-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a methyl ester, followed by the introduction of a dimethylamino group and an oxoethyl group. The final step involves the removal of the methyl ester protecting group to yield N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been evaluated in clinical trials as a potential treatment for several types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-6-5-7-11(10(9)2)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXZNHKUTUSBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)



![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)

